molecular formula C16H21NO4 B2802528 1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one CAS No. 1132079-27-6

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

Cat. No.: B2802528
CAS No.: 1132079-27-6
M. Wt: 291.347
InChI Key: GXLAPGAZPZPJOZ-UHFFFAOYSA-N
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Description

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a structurally complex compound featuring a benzazepine core fused with a trimethoxy-substituted aromatic ring and an α,β-unsaturated ketone (prop-2-en-1-one) moiety. The benzazepine scaffold, a seven-membered heterocycle containing nitrogen, distinguishes this compound from simpler chalcone derivatives. The trimethoxy groups at positions 6, 7, and 8 on the aromatic ring introduce steric and electronic effects that modulate its physicochemical properties and biological interactions. The α,β-unsaturated ketone is a reactive pharmacophore common in chalcones, which are known for diverse bioactivities, including anticancer and enzyme inhibition .

Properties

IUPAC Name

1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-5-14(18)17-8-6-11-10-13(19-2)16(21-4)15(20-3)12(11)7-9-17/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLAPGAZPZPJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCN(CCC2=C1)C(=O)C=C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a compound of interest due to its potential medicinal properties. The benzazepine structure is known for various biological activities, including neuropharmacological effects and cardiovascular benefits. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : Not readily available in the literature.

The presence of trimethoxy groups and a benzazepine core contributes to its unique pharmacological profile.

Neuropharmacological Effects

Research indicates that compounds similar to 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one exhibit significant neuropharmacological activities. For example:

  • Dopaminergic Activity : Benzazepine derivatives have been shown to interact with dopamine receptors. Studies suggest that these compounds may function as selective dopaminergic agents, influencing conditions such as schizophrenia and Parkinson’s disease .
Activity Effect Reference
Dopamine Receptor AgonismPotential treatment for Parkinson's disease
Antidepressant-like EffectsImprovement in mood-related behaviors in animal models

Cardiovascular Effects

The compound's structural characteristics suggest potential cardiovascular benefits:

  • Vasodilatory Effects : Similar compounds have demonstrated vasodilatory effects, which could be beneficial for treating conditions like hypertension and angina pectoris. The presence of hydroxyl groups in the benzazepine structure has been linked to enhanced vasodilation .
Cardiovascular Activity Mechanism Reference
VasodilationEndothelial-dependent relaxation
Bradycardic EffectReduction in heart rate

Case Studies

Several studies have evaluated the biological activity of related benzazepine compounds.

  • Study on Dopaminergic Activity :
    • A study focused on the synthesis of various benzazepine derivatives and their binding affinity to dopamine receptors revealed that certain modifications enhance receptor selectivity and efficacy. The findings suggest that structural modifications can significantly impact pharmacological outcomes .
  • Vasodilatory Study :
    • Another research project investigated the cardiovascular effects of a series of benzazepine derivatives. Results indicated that specific substitutions led to increased vasodilatory responses in isolated rat aorta preparations .

Scientific Research Applications

Cardiovascular Effects

Research indicates that compounds related to benzazepines exhibit vasodilatory effects and may be beneficial in treating cardiovascular conditions such as angina. Studies have shown that these compounds can induce bradycardia and vasodilation, making them candidates for further exploration in cardiovascular therapies .

Neurological Effects

Benzazepines have been studied for their potential neuroprotective effects. The compound's ability to modulate neurotransmitter systems suggests it may have applications in treating neurodegenerative diseases or cognitive enhancement . For instance, some derivatives have been found to influence memory and learning circuits positively .

Synthesis and Derivatives

The synthesis of 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves several steps that include the formation of the benzazepine core and subsequent modifications to introduce the trimethoxy group. A notable method involves using N-allylation techniques to create various derivatives that may enhance pharmacological properties .

Case Study 1: Cardiovascular Research

In a study examining the cardiovascular effects of benzazepine derivatives, researchers found that specific modifications to the benzazepine structure enhanced vasodilatory activity. The study highlighted the importance of substituents like methoxy groups in increasing efficacy against angina .

Case Study 2: Cognitive Enhancement

Another study explored the cognitive-enhancing properties of benzazepine derivatives. It was found that these compounds improved performance in memory tasks in animal models. This suggests that 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one may possess similar properties worth investigating further .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound shares the α,β-unsaturated ketone backbone with chalcones but replaces the typical two-aryl system with a benzazepine ring (Ring A) and a methoxy-substituted aromatic ring (Ring B). This structural divergence impacts molecular planarity, electronic distribution, and binding interactions. For example:

  • Chalcone Derivatives: Simple chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and binding .
  • Piperazine-Substituted Chalcones: Piperazine substituents in chalcones (e.g., cluster 12 compounds in ) enhance solubility but reduce potency compared to non-piperazine analogs like Cardamonin (IC50 = 4.35 μM) . The benzazepine moiety may similarly improve solubility while introducing steric constraints.

Substituent Effects on Bioactivity

The trimethoxy groups on Ring A critically influence electronic properties and potency:

  • Electronegativity vs. Methoxy Substitution : Halogen substituents (e.g., bromine in compound 2j, IC50 = 4.703 μM) enhance chalcone activity due to electronegativity, whereas methoxy groups (e.g., compound 2p, IC50 = 70.79 μM) reduce potency by decreasing electron-withdrawing effects . The trimethoxy groups in the target compound may similarly diminish activity compared to halogenated analogs.
  • Steric Effects : The bulky benzazepine core may hinder interactions with flat binding pockets that accommodate planar chalcones. For instance, Cardamonin’s hydroxyl groups facilitate hydrogen bonding, while methoxy groups in the target compound prioritize lipophilicity over polar interactions .

Computational and Crystallographic Insights

  • Dihedral Angles and Conformation : Chalcones with smaller dihedral angles (e.g., 7.14° in 4-fluoro-chalcone) exhibit greater planarity, enhancing π-π stacking with biological targets . The benzazepine ring likely restricts rotation, reducing planarity but improving stability.
  • DFT Studies : Computational models for chalcones like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) reveal electron density distribution and reactive sites . Similar analyses for the target compound could predict nucleophilic attack sites at the α,β-unsaturated ketone.

Comparative Activity Data

While specific bioactivity data for the target compound are unavailable in the provided evidence, extrapolation from structural analogs suggests:

  • Enzyme Inhibition : The α,β-unsaturated ketone may act as a Michael acceptor, covalently binding to cysteine residues (e.g., KRAS G12C inhibitors in ). However, methoxy groups may reduce reactivity compared to halogenated chalcones.
  • Anticancer Potential: Prop-2-en-1-one derivatives in show KRAS modulation, but the benzazepine core’s bulkiness might limit penetration into hydrophobic binding pockets compared to smaller chalcones.

Q & A

Q. What steps validate the compound’s stability in biological matrices for long-term studies?

  • Methodological Answer :
  • Matrix-Effect Studies : Spike the compound into plasma, CSF, or tissue homogenates. Quantify degradation over 24–72 hours using stable isotope-labeled internal standards (e.g., d₃-methoxy analogs) .
  • Freeze-Thaw Cycles : Assess recovery after 3 cycles (-20°C to RT). Lyophilization may stabilize the enone moiety in aqueous buffers .

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